sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide
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Overview
Description
Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide is a chemical compound with the molecular formula C12H12N2O2SNa It is known for its unique structure, which includes a pyridazine ring substituted with ethoxy, oxo, and phenyl groups, and a sulfanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide typically involves the following steps:
Formation of the Pyridazine Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazine ring. This can be achieved through the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The ethoxy and phenyl groups are introduced through substitution reactions. Ethylation can be performed using ethyl halides in the presence of a base, while phenylation can be achieved using phenyl halides or phenylboronic acids in the presence of palladium catalysts.
Sulfanide Formation: The final step involves the introduction of the sulfanide group. This can be done by reacting the intermediate compound with sodium sulfide or other sulfur-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the pyridazine ring. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or phenyl groups can be replaced by other substituents. Reagents such as alkyl halides, aryl halides, and nucleophiles like amines or thiols are used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to a variety of substituted pyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to modulate specific molecular pathways can be harnessed for the treatment of various diseases. Preclinical studies focus on its efficacy, safety, and pharmacokinetics.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity under specific conditions.
Mechanism of Action
The mechanism of action of sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mode of action.
Comparison with Similar Compounds
Similar Compounds
- Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)thiolate
- Sodium (5-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide
- Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfinate
Uniqueness
Compared to similar compounds, sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethoxy group, in particular, may enhance its solubility and interaction with certain molecular targets, making it a unique candidate for various applications.
Properties
CAS No. |
177713-00-7 |
---|---|
Molecular Formula |
C12H11N2NaO2S |
Molecular Weight |
270.3 |
Purity |
95 |
Origin of Product |
United States |
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